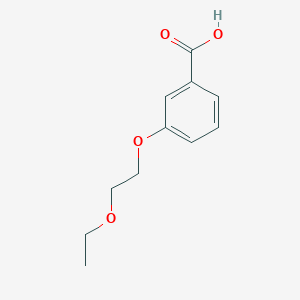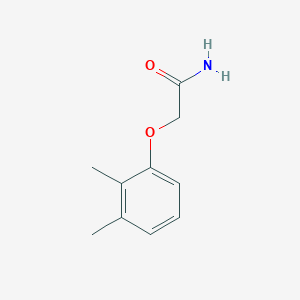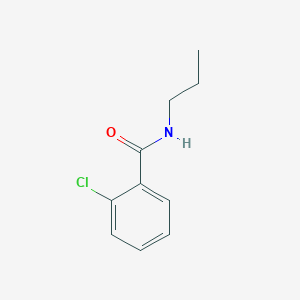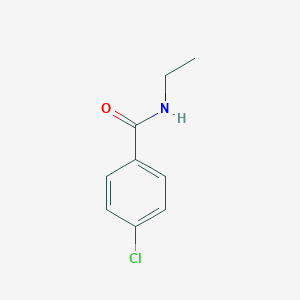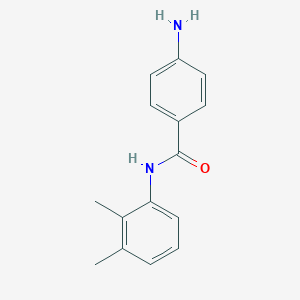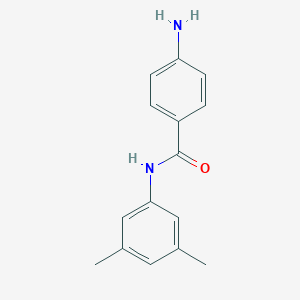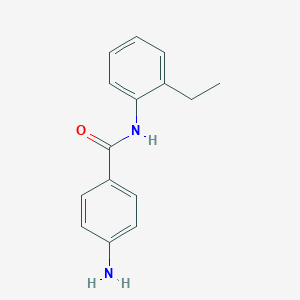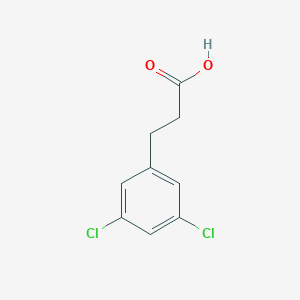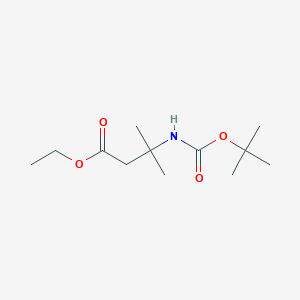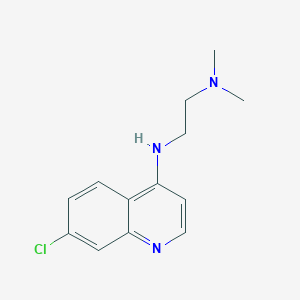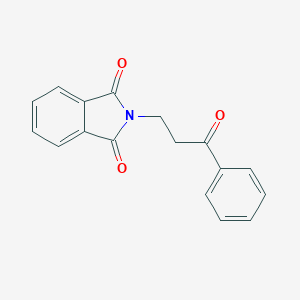
2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzamide class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation is an important epigenetic modification that regulates gene expression, and HDAC inhibitors like this compound can alter the expression of many genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, it has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to inhibit the growth of certain viruses, including HIV and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the role of HDAC enzymes in various biological processes. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on 2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione and other HDAC inhibitors. One area of interest is the development of more selective HDAC inhibitors that target specific HDAC enzymes, which could reduce the toxicity associated with non-selective inhibitors like this compound. Another area of interest is the use of HDAC inhibitors in combination with other treatments like immunotherapy, which could enhance the anti-cancer effects of both treatments. Finally, there is interest in exploring the potential neuroprotective effects of HDAC inhibitors in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Méthodes De Synthèse
The synthesis of 2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 3-phenylpropionic acid with phthalic anhydride in the presence of concentrated sulfuric acid. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminobenzamide to form this compound. The final product is purified by recrystallization from ethanol.
Applications De Recherche Scientifique
2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. HDAC inhibitors like this compound have been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that tumors need to grow), and sensitize cancer cells to other treatments like chemotherapy and radiation therapy.
Propriétés
| 3617-18-3 | |
Formule moléculaire |
C17H13NO3 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
2-(3-oxo-3-phenylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H13NO3/c19-15(12-6-2-1-3-7-12)10-11-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-9H,10-11H2 |
Clé InChI |
VZDIOEKWWZRNQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
| 3617-18-3 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



